(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Descripción

Systematic IUPAC Nomenclature and Structural Representation

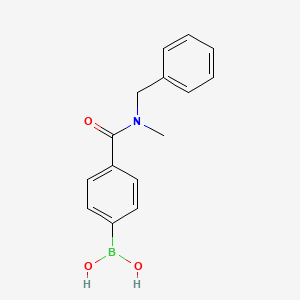

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organoboron compounds containing multiple functional groups. The preferred IUPAC name for this compound is [4-[benzyl(methyl)carbamoyl]phenyl]boronic acid, which accurately describes the molecular architecture through systematic nomenclature rules. This nomenclature convention places the boronic acid functionality as the principal functional group, with the carbamoyl substituent described through appropriate locants and descriptors.

The structural representation reveals a benzene ring bearing a boronic acid group in the para position relative to a carbamoyl substituent. The carbamoyl group itself contains both benzyl and methyl substituents attached to the nitrogen atom, creating a tertiary amide structure. The complete molecular structure can be represented through the SMILES notation: B(C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O, which provides an unambiguous linear representation of the molecular connectivity.

The three-dimensional conformational analysis indicates restricted rotation around the carbon-nitrogen bond due to the partial double bond character of the amide linkage. This structural feature influences both the physical properties and reactivity patterns of the compound. The boronic acid functionality adopts a trigonal planar geometry around the boron center, consistent with standard boronic acid structural characteristics.

CAS Registry Numbers and Synonyms Across Literature

The Chemical Abstracts Service registry system assigns unique identification numbers to chemical substances, and this compound is registered under CAS number 874219-49-5. This CAS number serves as the primary identifier for regulatory and commercial purposes across multiple jurisdictions. However, comprehensive literature analysis reveals the existence of multiple synonymous names that appear throughout chemical databases and research publications.

Alternative nomenclature systems yield several accepted synonyms including 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid, which represents an older naming convention that remains valid but less preferred under current IUPAC guidelines. Commercial suppliers frequently employ the designation this compound, which maintains clarity while accommodating practical naming requirements. Additional synonyms documented in chemical databases include 4-(Benzyl(methyl)carbamoyl)phenylboronic acid and (4-(Methyl(phenyl)carbamoyl)phenyl)boronic acid, though the latter represents a distinct structural isomer with different substitution patterns.

Propiedades

IUPAC Name |

[4-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)16(19)20/h2-10,19-20H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRWGAHHEXCVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657414 | |

| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-49-5 | |

| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, this compound can interact with proteins that have exposed diol groups, forming reversible covalent bonds that can be used to study protein function and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of serine proteases can lead to altered cell signaling and gene expression. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The compound’s boronic acid group reacts with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the study of dynamic biochemical processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature and pH. Over extended periods, this compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and energy production. Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in specific tissues depending on its affinity for certain proteins. This distribution pattern can affect the compound’s overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and signaling pathways .

Actividad Biológica

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound, identified by its CAS number 874219-49-5, is involved in various biochemical interactions and has potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to summarize the current understanding of its biological activity based on recent studies.

- Molecular Formula : C₁₅H₁₆BNO₃

- Molecular Weight : 269.103 g/mol

- Density : 1.22 g/cm³

- Boiling Point : 511.4 °C at 760 mmHg

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, boronic acids are known for their role as enzyme inhibitors, particularly in proteases and kinases, which are crucial in cancer progression and viral replication.

- Antiviral Activity : Research indicates that phenyl boronic acids can inhibit the RNA-dependent RNA polymerase (NS5B) of Hepatitis C virus (HCV), which is essential for viral replication. For instance, a related compound demonstrated significant antiviral effects against HCV genotypes 1–6, showing a reduction in plasma HCV RNA levels after administration in clinical trials .

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reported a cytotoxic effect on MCF-7 breast cancer cells with an IC₅₀ value of 18.76 µg/mL, indicating its potential as an anticancer agent . Additionally, structure-activity relationship studies suggest that modifications to the boronic acid structure can enhance selectivity and efficacy against various cancer cell lines .

- Enzyme Inhibition : The compound exhibits moderate inhibition of acetylcholinesterase (IC₅₀ = 115.63 µg/mL) and high inhibition of butyrylcholinesterase (IC₅₀ = 3.12 µg/mL). Such activities suggest potential applications in neurodegenerative diseases where cholinesterase activity is a therapeutic target .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antioxidant Activity : A derivative showed significant antioxidant properties with IC₅₀ values indicating strong radical scavenging capabilities through various assays (ABTS, DPPH). This suggests potential applications in formulations aimed at reducing oxidative stress .

- Antibacterial Effects : The compound demonstrated effectiveness against Escherichia coli at a concentration of 6.50 mg/mL, highlighting its potential as an antibacterial agent .

Data Summary Table

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H16BNO3

- Molecular Weight : 269.11 g/mol

- CAS Number : 874219-49-5

The compound features a boronic acid functional group, which is crucial for its interaction with biological molecules, particularly in enzyme inhibition and protein interactions.

Enzyme Inhibition

(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is known to inhibit serine proteases such as chymotrypsin and trypsin. It does this by forming covalent bonds with the serine residues at the active sites of these enzymes, effectively blocking their activity. This mechanism is reversible, allowing researchers to study dynamic biochemical processes and enzyme kinetics in detail.

Case Study: Serine Protease Inhibition

In laboratory settings, the compound has been shown to alter cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, studies demonstrated that the inhibition of serine proteases led to changes in gene expression profiles in various cell types.

Cellular Effects

The compound influences cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production. This interaction can lead to significant changes in cellular function and viability, making it a valuable tool for studying metabolic pathways.

Case Study: Metabolic Pathway Interaction

Research indicated that at different dosages, this compound could inhibit enzymes involved in glycolysis and the citric acid cycle. This was evidenced by altered metabolic profiles in treated cells compared to controls.

Structural Modifications for Enhanced Activity

Recent studies have explored the structural modifications of boronic acids to enhance their biological activity. For example, replacing nitro groups with boronic acids has been investigated for potential bioisosteric effects on androgen receptor antagonists . The results indicated that certain modifications could improve the selectivity and potency of compounds against cancer cell lines.

Targeting Cancer Cells

The compound has been evaluated for its antiproliferative effects against various cancer cell lines, including prostate cancer models. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly impacted the compound's efficacy against these cells .

Case Study: Antiproliferative Activity

In vitro tests demonstrated that certain derivatives of this compound exhibited enhanced activity against androgen-dependent prostate cancer cell lines (LAPC-4). The presence of specific substituents was found to be crucial for maintaining activity, highlighting the importance of chemical structure in therapeutic applications .

Subcellular Targeting

The compound has also been utilized as a tagging agent for subcellular targeting. Its ability to form reversible covalent bonds with proteins allows it to act as a vehicle for delivering therapeutic agents directly to specific cellular compartments, such as the nucleus .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following boronic acid derivatives share structural similarities with the target compound, differing primarily in substituents on the phenyl ring or carbamoyl group:

Physicochemical Properties

Solubility :

- The benzyl(methyl)carbamoyl group in the target compound increases lipophilicity compared to simpler derivatives like (4-Carbamoylphenyl)boronic acid, which has higher aqueous solubility due to its polar amide group .

- Fluorinated analogues (e.g., 3-fluoro derivatives) exhibit reduced solubility in polar solvents due to increased electronegativity and hydrophobic effects .

- Hydrogen Bonding: (4-Carbamoylphenyl)boronic acid forms extensive hydrogen-bonded networks via its -CONH₂ and B(OH)₂ groups, leading to crystalline structures with defined motifs (e.g., R₂²(8) rings) .

Métodos De Preparación

Solid-Phase Synthesis Approach

Overview:

Solid-phase synthesis offers advantages such as simplified purification and high yield control, especially for boronic acids with complex substituents. Łukasz Włoszczak et al. (2023) demonstrated the immobilization of phenylboronic acids on catechol-functionalized polystyrene resins, facilitating subsequent functionalization steps.

Resin Immobilization:

The phenylboronic acid precursor is immobilized on a solid support via catechol or other diol functionalities, which form reversible covalent bonds with boronic acids, enabling controlled reactions and easy purification.Reaction Conditions:

Refluxing in tetrahydrofuran (THF) with boronic acids, followed by cleavage with a mixture of methanol, THF, and dichloromethane (DCM), yields the boronic acid derivatives with high purity.Key Data:

Yields ranged from 50% to 80%, depending on the substituents attached to boronic acid, with purity levels between 90-99%.

Research Findings:

This method allows the synthesis of boronic acids with various substituents, including the benzyl(methyl)carbamoyl group, by attaching the precursor to the resin, performing the coupling, and then cleaving the product under optimized conditions.

Solution-Phase Synthesis

Overview:

Solution-phase synthesis is the most common method, involving stepwise formation of the phenylboronic acid core followed by carbamoyl functionalization.

Preparation of the Phenylboronic Acid Core:

Typically synthesized via Miyaura borylation of aryl halides or via directed ortho-lithiation followed by boron trapping with boronic esters or acids.Introduction of the Carbamoyl Group:

The carbamoyl moiety is introduced through amide coupling reactions. For (4-(benzyl(methyl)carbamoyl)phenyl)boronic acid, the phenylboronic acid derivative bearing a free amino group or hydroxyl group at the para position is reacted with benzyl(methyl)carbamoyl chloride or related reagents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Synthesis of para-aminophenylboronic acid | Miyaura borylation or lithiation-boronation | Starting from para-halogenated benzene derivatives |

| 2. Carbamoyl functionalization | Reaction with benzyl(methyl)carbamoyl chloride | Using base such as triethylamine in anhydrous solvents |

| 3. Purification | Column chromatography | Ensures high purity of the final compound |

Research Findings:

Patents and literature (e.g., US patent US6576789B1) describe similar methods involving hydrolysis of cyanophenylboronic acids or direct coupling reactions to introduce carbamoyl groups.

Boronic Acid Functionalization Techniques

Overview:

Direct functionalization of phenylboronic acids with carbamoyl groups is achieved via electrophilic substitution or coupling reactions.

Coupling with Carbamoyl Chlorides:

The phenylboronic acid or its derivatives are reacted with benzyl(methyl)carbamoyl chloride in the presence of bases like triethylamine or pyridine.Use of Boronic Acid Derivatives:

Boronic esters or acids are first prepared, then subjected to amidation or carbamoylation under mild conditions to preserve the boronic acid functionality.

- Synthesis of similar compounds via carbamoyl chloride coupling yields high purity products with yields typically between 60-75%.

Summary Data Table

| Method | Key Reagents | Typical Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Solid-phase synthesis | Catechol-functionalized resin, THF, methanol, DCM | 50-80% | 90-99% | Simplified purification, high control | Resin loading capacity limits scale |

| Solution-phase synthesis | Aryl halides, boronic esters, carbamoyl chloride | 60-75% | >95% | Scalable, versatile | Requires multiple purification steps |

| Boronic acid functionalization | Boronic acids/esters, carbamoyl chlorides | 60-70% | High | Direct modification | Sensitive to moisture, side reactions possible |

Research Findings and Considerations

Reaction Optimization:

Reflux conditions, choice of solvent (THF, DCM, ethanol), and bases (triethylamine, DIPEA) significantly influence yields and purity.Protecting Groups:

Use of protecting groups such as methoxymethyl (MOM) for phenolic hydroxyls prevents side reactions during carbamoylation.Purification Strategies:

Chromatography and recrystallization are standard; solid-phase methods reduce purification complexity.Emerging Techniques: Solid-phase synthesis on catechol-functionalized resins shows promise for high-throughput synthesis and automation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.